

In-Depth Technical Guide to the Pharmacology of YM-758

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-758 is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If). The If current is a key determinant of cardiac pacemaker activity in the sinoatrial node, playing a crucial role in the regulation of heart rate. By selectively inhibiting this current, YM-758 reduces heart rate without significantly affecting other cardiovascular parameters such as blood pressure or myocardial contractility. This targeted mechanism of action makes YM-758 a promising therapeutic agent for cardiovascular conditions where heart rate reduction is beneficial, such as stable angina and certain types of heart failure. This technical guide provides a comprehensive overview of the pharmacology of YM-758, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental methodologies.

Core Pharmacology Mechanism of Action

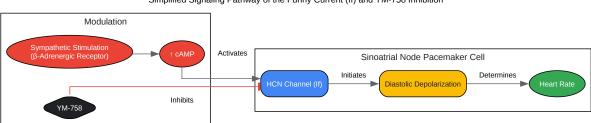
YM-758 exerts its pharmacological effect by directly binding to and inhibiting HCN channels, the molecular correlate of the If current. This inhibition is selective and concentration-dependent. The If current is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane at the end of an action potential in sinoatrial node cells. This inward current initiates the diastolic depolarization phase, thereby controlling the rate of



spontaneous firing of pacemaker cells and, consequently, the heart rate. By inhibiting the If current, YM-758 slows the rate of diastolic depolarization, leading to a reduction in heart rate.

Signaling Pathway of the Funny Current (If)

The If current is primarily mediated by HCN4 channels in the sinoatrial node. The activity of these channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which directly binds to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN channel, shifting its activation to more positive voltages and increasing the heart rate. Parasympathetic stimulation has the opposite effect. YM-758's inhibition of the If current effectively counteracts these chronotropic influences.



Simplified Signaling Pathway of the Funny Current (If) and YM-758 Inhibition

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Caption: Signaling pathway of the If current and the inhibitory action of YM-758.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological data for YM-758.

Table 1: In Vitro and Ex Vivo Potency



Parameter	Value	Species/System	Reference
EC30 (Spontaneous Beat Rate Inhibition)	70.4 ng/mL	Guinea Pig (Isolated Right Atria)	[1]
ECe50 (Heart Rate Reduction)	6.0 ng/mL	Dog (Tachycardia- induced model, in vivo)	[1]

Table 2: In Vitro Metabolism and CYP Inhibition

Parameter	Value (μM)	Substrate/Enzyme	Reference
Ki (Inhibition of AS2036313-00 formation)	140	Quinidine (CYP2D6)	[2]
Ki (Inhibition of YM-394111/YM-394112 formation)	0.24	Ketoconazole (CYP3A4)	[2]
Ki (YM-758 inhibition)	59 - 340	Midazolam, Nifedipine, Metoprolol	[2]

Table 3: Pharmacokinetic Parameters



Parameter	Rat	Dog	Human	Reference
Elimination Half- life (t1/2)	1.14 - 1.16 h	1.10 - 1.30 h	-	[1]
Total Body Clearance (CLtot)	5.71 - 7.27 L/h/kg	1.75 - 1.90 L/h/kg	-	[1]
Absolute Bioavailability	7.5% - 16.6%	16.1% - 22.0%	-	[1]
Plasma Protein Binding	-	Saturated	Saturated (α1- acid glycoprotein)	[1]
Blood-to-Plasma Partition Coefficient	1.36 - 1.42	0.95 - 1.15	0.71 - 0.85	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

In Vitro Measurement of If Current (Whole-Cell Patch Clamp)

This protocol describes the general procedure for measuring the If current in isolated sinoatrial node cells.



Isolate Sinoatrial Node Myocytes Prepare Extracellular and Intracellular Solutions Pull Borosilicate Glass Pipette (1-3 $M\Omega$) Form Giga-ohm Seal on Cell Membrane Rupture Membrane to Achieve Whole-Cell Configuration Apply Hyperpolarizing Voltage-Step Protocol Record If Current Apply YM-758 at Various Concentrations Record Concentration-Dependent Inhibition of If Analyze Data to Determine IC50

Workflow for Whole-Cell Patch Clamp Measurement of If Current

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Caption: Experimental workflow for measuring If current inhibition using patch clamp.



1. Cell Isolation:

- Sinoatrial node tissue is dissected from the hearts of appropriate animal models (e.g., rabbits, guinea pigs).
- The tissue is enzymatically digested using a solution containing collagenase and protease to isolate individual pacemaker cells.

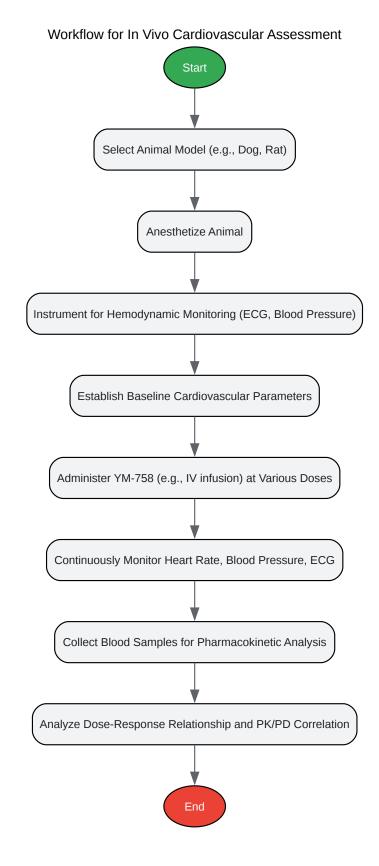
2. Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 GTP, 10 HEPES; pH adjusted to 7.2 with KOH.
- 3. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
- The If current is elicited by a series of hyperpolarizing voltage steps (e.g., from a holding potential of -40 mV to -120 mV in 10 mV increments for 2-3 seconds).
- YM-758 is applied to the bath solution at increasing concentrations to determine its inhibitory effect on the If current amplitude.

In Vivo Assessment of Cardiovascular Effects in Animal Models

This protocol outlines a general procedure for evaluating the in vivo effects of **YM-758** on cardiovascular parameters.





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Caption: Experimental workflow for in vivo cardiovascular assessment of YM-758.



1. Animal Model:

- Anesthetized or conscious telemetered animals (e.g., beagle dogs, Sprague-Dawley rats) are used.
- For specific disease models, conditions like tachycardia can be induced.[1]
- 2. Drug Administration:
- YM-758 is administered intravenously or orally at escalating doses.
- 3. Cardiovascular Monitoring:
- Heart rate is continuously monitored using electrocardiography (ECG).
- · Arterial blood pressure is measured via a catheterized artery.
- Other parameters such as cardiac output and contractility can also be assessed.
- 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
- Blood samples are collected at various time points to determine the plasma concentration of YM-758.
- The relationship between drug concentration and the observed pharmacological effect (e.g., heart rate reduction) is analyzed to determine parameters like EC50.

Metabolism

In vitro studies using human liver microsomes have shown that **YM-758** is metabolized into two major metabolites, AS2036313-00 and YM-394111 or YM-394112.[2] The formation of these metabolites is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, respectively.[2] In vivo metabolic profiling in various animal species and humans indicates that the main metabolic pathways are oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[3]

Drug Interaction Potential



YM-758 has a low potential for clinically significant drug-drug interactions as an inhibitor of CYP enzymes. The Ki values for the inhibition of midazolam, nifedipine, and metoprolol metabolism were significantly higher than the expected clinical plasma concentrations of YM-758.[2] However, co-administration with strong inhibitors of CYP2D6 (e.g., quinidine) or CYP3A4 (e.g., ketoconazole) may affect the metabolism of YM-758.[2] YM-758 showed negligible potential for the induction of CYP1A2 and only slight induction of CYP3A4 at concentrations much higher than those observed in human plasma.[2]

Conclusion

YM-758 is a potent and selective inhibitor of the If current with a clear mechanism of action for heart rate reduction. Its pharmacokinetic and metabolic profiles have been characterized, suggesting a predictable clinical behavior. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of **YM-758** as a therapeutic agent for cardiovascular diseases. Future studies should focus on elucidating the precise IC50 for If inhibition and expanding the in vivo efficacy data in relevant disease models.

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